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Compound of Interest

Compound Name: 2,2,7-Trimethyloctane

Cat. No.: B14549899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,7-trimethyloctane, a branched

alkane. Due to the limited availability of specific experimental data in public literature for this

compound, this document combines confirmed physicochemical properties with theoretical

synthesis protocols and predicted spectral data based on established chemical principles. This

guide is intended to serve as a foundational resource for researchers interested in this

molecule.

Physicochemical and Computed Properties
2,2,7-Trimethyloctane is a saturated hydrocarbon belonging to the undecane (C11) isomer

group. Its structure consists of an eight-carbon chain with two methyl groups at the C2 position

and one at the C7 position. Basic identifiers and computed properties are summarized below.

[1][2]
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Property Value Source

CAS Number 62016-29-9
NIST WebBook[1],

PubChem[2]

Molecular Formula C₁₁H₂₄
NIST WebBook[1],

PubChem[2]

Molecular Weight 156.31 g/mol PubChem[2]

IUPAC Name 2,2,7-Trimethyloctane PubChem[2]

Canonical SMILES CC(C)CCCCC(C)(C)C PubChem[2]

InChI Key
QGQAHVJOBYNMFN-

UHFFFAOYSA-N
PubChem[2]

XLogP3 5.4 PubChem[2]

Topological Polar Surface Area 0 Å² PubChem[2]

Proposed Synthesis Protocols
While specific laboratory preparations for 2,2,7-trimethyloctane are not readily found in the

literature, its structure lends itself to synthesis via established organometallic reactions. A

plausible and versatile method would involve a Grignard reagent coupling with a suitable alkyl

halide.

Experimental Protocol: Grignard Reagent Coupling
This protocol outlines a hypothetical synthesis of 2,2,7-trimethyloctane from 1-bromo-5-

methylhexane and a tert-butyl Grignard reagent.

Objective: To synthesize 2,2,7-trimethyloctane via the nucleophilic substitution of a primary

alkyl halide by a Grignard reagent.

Materials:

Magnesium turnings

tert-Butyl chloride
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1-bromo-5-methylhexane

Anhydrous diethyl ether

1 M Hydrochloric acid solution

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate

Standard laboratory glassware for anhydrous reactions (e.g., oven-dried, flame-dried)

Septa, syringes, and nitrogen/argon gas line for inert atmosphere

Procedure:

Preparation of tert-Butylmagnesium Chloride (Grignard Reagent):

In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping

funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

Add a small volume of anhydrous diethyl ether to cover the magnesium.

Add a solution of tert-butyl chloride (1.0 eq) in anhydrous diethyl ether to the dropping

funnel.

Add a few drops of the tert-butyl chloride solution to the magnesium to initiate the reaction

(initiation may be aided by gentle warming or the addition of a small iodine crystal).

Once the reaction begins (as evidenced by bubbling and heat generation), add the

remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure

complete formation of the Grignard reagent.

Coupling Reaction:
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Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

Prepare a solution of 1-bromo-5-methylhexane (1.0 eq) in anhydrous diethyl ether.

Add the 1-bromo-5-methylhexane solution dropwise to the stirred Grignard reagent at 0

°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-18 hours.

Workup and Purification:

Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of 1 M

HCl solution to dissolve any remaining magnesium and magnesium salts.

Transfer the mixture to a separatory funnel. Separate the organic layer.

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution,

and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

The crude product, 2,2,7-trimethyloctane, can be purified by fractional distillation under

reduced pressure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b14549899?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14549899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Synthesis Workflow for 2,2,7-Trimethyloctane

Grignard Reagent Formation

Coupling Reaction

Workup & Purification

Mg turnings + tert-Butyl Chloride
in Anhydrous Ether

Initiate & Reflux

Heat/I₂ crystal

tert-Butylmagnesium Chloride
(Grignard Reagent)

Complete reaction

Combine at 0°C

1-bromo-5-methylhexane
in Anhydrous Ether

Stir at Room Temp (12-18h)

Crude Reaction Mixture

Quench with 1M HCl

Liquid-Liquid Extraction

Wash (HCl, NaHCO₃, Brine)

Dry (MgSO₄) & Evaporate

Fractional Distillation

Pure 2,2,7-Trimethyloctane

Click to download full resolution via product page

Caption: Proposed Grignard-based synthesis of 2,2,7-trimethyloctane.
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Predicted Spectroscopic Data
No experimental spectra for 2,2,7-trimethyloctane are currently available in public databases.

However, the expected spectral characteristics can be predicted based on its chemical

structure and general principles of spectroscopy for alkanes.
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Spectroscopy Predicted Features

¹H NMR

- Singlet (~0.9 ppm, 9H): Corresponds to the

nine equivalent protons of the three methyl

groups on the C2 quaternary carbon (tert-butyl

group). - Doublet (~0.85 ppm, 6H): Corresponds

to the six equivalent protons of the two methyl

groups on the C7 carbon, split by the single

proton on C7. - Multiplet (~1.5 ppm, 1H): The

single proton on C7. - Multiplets (~1.1-1.4 ppm,

8H): Complex overlapping signals from the four

methylene (CH₂) groups in the octane chain.

¹³C NMR

- Quaternary Carbon (~30-35 ppm): The C2

carbon. - Methyl Carbons (C1, C2-CH₃) (~25-30

ppm): The three methyl carbons attached to C2.

- Methine Carbon (C7) (~30-40 ppm): The C7

carbon. - Methyl Carbons (C7-CH₃, C8) (~20-25

ppm): The two methyl carbons attached to C7. -

Methylene Carbons (C3, C4, C5, C6) (~20-45

ppm): Four distinct signals for the methylene

carbons in the chain.

IR Spectroscopy

- C-H Stretching (2850-3000 cm⁻¹): Strong,

sharp peaks characteristic of sp³ C-H bonds.[2]

[3][4] - C-H Bending (1450-1470 cm⁻¹): Medium

intensity bands for CH₂ and CH₃

scissoring/bending vibrations.[2][3] - Methyl

Bending (~1375 cm⁻¹): A characteristic band for

methyl groups. The presence of both a tert-butyl

and an isopropyl group may lead to a complex

or split peak in this region.[5]

Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z = 156, likely

of very low intensity or absent, as is common for

branched alkanes. - Key Fragments: Expect

significant fragmentation. A prominent peak at

m/z = 57 corresponding to the stable tert-butyl

cation [C(CH₃)₃]⁺. Another significant peak
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would be expected from the loss of an isopropyl

group (m/z = 156 - 43 = 113). Other fragments

would arise from cleavage along the alkane

chain.

Biological Activity and Signaling Pathways
As a simple, non-functionalized saturated hydrocarbon, 2,2,7-trimethyloctane is not expected

to have specific biological activity or interact with defined signaling pathways. Such alkanes are

generally considered biochemically inert, with their primary biological relevance related to their

physical properties, such as membrane disruption at high concentrations, or as components of

complex hydrocarbon mixtures like fuels and lubricants. There is no evidence in the scientific

literature to suggest a role for this compound in drug development or as a modulator of cellular

signaling.

For novel or uncharacterized compounds, a general workflow is typically followed to determine

potential biological effects and mechanisms of action.
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General Workflow for Chemical Compound Characterization

Test Compound
(e.g., 2,2,7-Trimethyloctane)

High-Throughput Screening (HTS)
(Cell-based assays)

Hit Identification
(Active compounds identified)

No Activity Activity Found

Dose-Response & Potency
(IC₅₀ / EC₅₀ determination)

Target Identification
(Affinity chromatography, proteomics, etc.)

Pathway Analysis
(Genomics, transcriptomics)

In Vitro Validation
(Enzyme assays, binding studies)

In Vivo Studies
(Animal models)

Lead Optimization

Click to download full resolution via product page

Caption: A logical workflow for identifying the biological target of a compound.
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Safety and Handling
Specific safety data for 2,2,7-trimethyloctane is not available. However, based on the

properties of similar branched alkanes, it should be handled as a flammable liquid. General

safety precautions for compounds of this class include:

Flammability: Keep away from heat, sparks, open flames, and other ignition sources.

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate

personal protective equipment (PPE), including safety glasses, chemical-resistant gloves

(e.g., nitrile), and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated

for flammable liquids.

It is imperative to consult a comprehensive Safety Data Sheet (SDS) from a supplier before

handling this chemical.

Conclusion
2,2,7-Trimethyloctane is a structurally defined but poorly characterized branched alkane.

While its fundamental properties can be reliably calculated, a significant lack of experimental

data—including synthesis, spectroscopy, and toxicology—exists in publicly accessible

literature. The protocols and predictions provided in this guide offer a theoretical framework for

researchers to begin investigating this compound. Any experimental work should be preceded

by a thorough safety assessment and would contribute valuable data to the chemical

community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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